molecular formula C12H15FN2O3 B2974673 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis CAS No. 1955474-28-8

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis

Cat. No.: B2974673
CAS No.: 1955474-28-8
M. Wt: 254.261
InChI Key: PPPZBHGHOGBOEF-DTORHVGOSA-N
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Description

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring substituted with two methyl groups at positions 2 and 6. The “cis” configuration indicates the spatial arrangement of the substituents around the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, forming 3-fluoro-5-nitroaniline.

    Coupling Reaction: The 3-fluoro-5-nitroaniline is then coupled with 2,6-dimethylmorpholine under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 4-(3-Amino-5-nitrophenyl)-2,6-dimethylmorpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-nitrophenyl)methanol: Similar in structure but lacks the morpholine ring.

    3-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring but has different functional groups.

Uniqueness

4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, cis is unique due to the combination of the morpholine ring with the fluorine and nitro-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(2S,6R)-4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-8-6-14(7-9(2)18-8)11-3-10(13)4-12(5-11)15(16)17/h3-5,8-9H,6-7H2,1-2H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZBHGHOGBOEF-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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